molecular formula C16H14N2O3S B5765818 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole

6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole

Cat. No. B5765818
M. Wt: 314.4 g/mol
InChI Key: NGRINRFSALDIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. This indole derivative has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Scientific Research Applications

6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to fluoresce in the red region of the spectrum, making it useful for imaging applications that require deep tissue penetration. Additionally, 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole has been used as a tool for investigating various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

The mechanism of action of 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole is not well understood. However, it is believed that the nitro group of the indole may be involved in redox reactions that produce reactive oxygen species. These reactive species can then react with cellular components, leading to changes in cellular function.
Biochemical and Physiological Effects:
6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole has been shown to have a range of biochemical and physiological effects. For example, this compound has been reported to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole has been shown to affect the expression of certain genes and to modulate cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole in lab experiments is its fluorescent properties, which make it useful for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole is that its mechanism of action is not well understood, which may limit its usefulness in certain applications.

Future Directions

There are many possible future directions for research on 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, researchers may investigate the mechanism of action of this compound in more detail, with the goal of identifying new applications and potential therapeutic targets. Finally, there is potential for the development of new fluorescent probes based on the structure of 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole, which could be used for a range of imaging applications.

Synthesis Methods

The synthesis of 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole involves the reaction of 4-methylthiophenol with 6-methoxy-3-nitroindole in the presence of a catalyst and a base. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with the nitro group of the indole to form the final product. This synthesis method has been reported in the literature and has been used by researchers to prepare 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole for various applications.

properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)sulfanyl-3-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-3-6-12(7-4-10)22-16-15(18(19)20)13-8-5-11(21-2)9-14(13)17-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRINRFSALDIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=C(N2)C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-[(4-methylphenyl)sulfanyl]-3-nitro-1H-indole

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